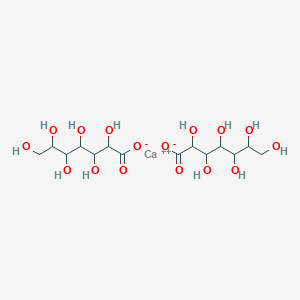

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Overview

Description

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement used to treat and prevent hypocalcemia, a condition characterized by low levels of calcium in the blood. This compound is a combination of calcium and glucoheptonate, which enhances its bioavailability and effectiveness in maintaining optimal calcium levels in the body .

Mechanism of Action

Target of Action

Calcium glucoheptonate, also known as NSC 42196, is primarily targeted at maintaining calcium levels in the body . It is used to prevent or treat conditions that may cause hypocalcemia, which is a deficiency of calcium in the bloodstream . The body needs calcium for various functions, including the formation of strong bones, and the proper functioning of the heart, muscles, and nervous system .

Mode of Action

Calcium glucoheptonate works by replenishing the diminished levels of calcium in the body, thereby returning them to normal levels . It is a highly soluble calcium salt, which allows it to be easily absorbed and utilized by the body .

Biochemical Pathways

Calcium glucoheptonate affects the biochemical pathways related to calcium homeostasis. It plays a key role in skeletal structure and function, muscle contraction, and neurotransmission . Bone remodeling, which is maintained through a constant balance between calcium resorption and deposition, is also influenced by this compound .

Pharmacokinetics

The pharmacokinetic properties of calcium glucoheptonate contribute to its bioavailability. As a highly soluble calcium salt, it is readily absorbed in the gastrointestinal tract . The relative oral bioavailability of calcium from calcium glucoheptonate, compared to calcium carbonate, was found to be 92% within 6 hours and 89% within 12 hours after administration .

Result of Action

The administration of calcium glucoheptonate results in increased calcium uptake and proliferation of osteoblast-like MG-63 cells . It also increases the expression of osteogenic markers such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . These effects contribute to the strengthening of bones and the proper functioning of the heart, muscles, and nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium glucoheptonate. For instance, the bioavailability of calcium glucoheptonate might be influenced by factors such as diet, age, and health status . .

Biochemical Analysis

Biochemical Properties

Calcium glucoheptonate plays a significant role in biochemical reactions. As a calcium supplement, it contributes to the maintenance of normal bone and teeth structure, muscle function, and neurotransmission

Cellular Effects

Calcium glucoheptonate has been observed to have positive effects on osteoblast-like MG-63 cells. It increases cell proliferation and calcium uptake . It also up-regulates the expression of osteocalcin, COL-1, and SPARC genes . These effects suggest that calcium glucoheptonate could play a role in increasing bone mineral density .

Molecular Mechanism

It is known that it increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .

Temporal Effects in Laboratory Settings

In a study comparing the relative oral bioavailability of calcium from calcium glucoheptonate to that of calcium carbonate, it was found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after administration .

Dosage Effects in Animal Models

It is generally recommended that mammals receive a dose of 1 g calcium per 50 kg body weight by slow intravenous injection .

Metabolic Pathways

Calcium glucoheptonate is involved in the calcium metabolic pathway. It is used as a supplement to increase calcium levels in the body, which is essential for various physiological functions including bone health and muscle function .

Preparation Methods

Synthetic Routes and Reaction Conditions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through the reaction of glucose with hydrocyanic acid, followed by conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate . Another method involves reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures to obtain a calcium glucoheptonate aqueous solution .

Industrial Production Methods

The industrial production of calcium glucoheptonate typically involves the use of high-purity reagents to ensure the final product is free from contaminants. The process includes steps such as crystallization, filtration, and drying to obtain a high-purity calcium glucoheptonate suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonate moiety. These reactions involve the formation of stable complexes with metal ions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of calcium glucoheptonate include calcium carbonate, gluconic acid-delta-lactone, and hydrocyanic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly soluble in water and is used in various pharmaceutical and industrial applications .

Scientific Research Applications

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.

Medicine: Used to treat hypocalcemia, magnesium toxicity, and hydrofluoric acid burns.

Comparison with Similar Compounds

Similar Compounds

- Calcium gluconate

- Calcium carbonate

- Calcium citrate

Comparison

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has superior solubility and bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. This makes it more effective in restoring and maintaining optimal calcium levels in the body. Additionally, its unique properties make it suitable for a wide range of applications in pharmaceuticals, food additives, and chemical industries .

Biological Activity

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement that plays a significant role in maintaining calcium levels in the body. This compound is particularly notable for its enhanced bioavailability compared to other calcium supplements. Below is a detailed exploration of its biological activity, including synthesis methods, applications in medicine and industry, and relevant research findings.

- Chemical Formula : C14H26CaO16

- Molecular Weight : 490.42 g/mol

- CAS Number : 17140-60-2

Synthesis Methods :

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through a multi-step process involving glucose and hydrocyanic acid. The synthesis typically includes:

- Reaction of glucose with hydrocyanic acid.

- Conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate.

- Purification through crystallization and filtration to achieve high purity suitable for pharmaceutical use.

The primary biological activity of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stems from its ability to provide bioavailable calcium ions essential for various physiological functions:

- Bone Health : It promotes osteogenesis by stimulating osteoblast-like cells to enhance bone formation and mineralization.

- Cell Proliferation : Studies indicate that this compound may influence cell proliferation positively in various cell types.

Applications in Medicine

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is primarily used to treat conditions associated with low calcium levels such as:

- Hypocalcemia : It effectively raises serum calcium levels in individuals with deficiencies.

- Magnesium Toxicity : It serves as an antidote by providing calcium ions that help stabilize neuromuscular function.

- Burn Treatment : The compound has been utilized in treating hydrofluoric acid burns due to its ability to bind fluoride ions .

Comparative Analysis with Other Calcium Compounds

| Compound | Solubility | Bioavailability | Primary Use |

|---|---|---|---|

| Calcium (2R,3R,...heptanoate | High | Superior | Hypocalcemia treatment |

| Calcium Gluconate | Moderate | Moderate | Dietary supplement |

| Calcium Carbonate | Low | Low | Antacid and dietary supplement |

| Calcium Citrate | Moderate | Moderate | Dietary supplement |

Calcium (2R,3R,...heptanoate) exhibits superior solubility and bioavailability compared to traditional calcium supplements like carbonate and citrate. This characteristic makes it more effective for rapid calcium replenishment in clinical settings .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of calcium (2R,3R,...heptanoate). For instance:

- Osteogenic Activity : A study demonstrated that treatment with this compound significantly enhanced osteoblast proliferation and differentiation in vitro. The results indicated a marked increase in alkaline phosphatase activity—a key marker of osteoblast function—suggesting its potential for improving bone density.

- Clinical Efficacy : In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of calcium (2R,3R,...heptanoate) resulted in significant improvements in serum calcium levels compared to placebo controls.

Properties

Key on ui mechanism of action |

Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels. |

|---|---|

CAS No. |

17140-60-2 |

Molecular Formula |

C14H26CaO16 |

Molecular Weight |

490.42 g/mol |

IUPAC Name |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

InChI Key |

FATUQANACHZLRT-XBQZYUPDSA-L |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Key on ui other cas no. |

17140-60-2 |

Related CAS |

87-74-1 (Parent) |

solubility |

Soluble |

Synonyms |

alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.